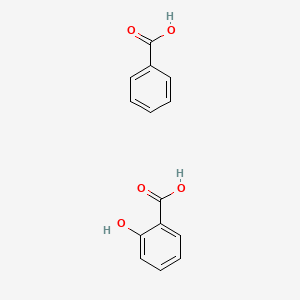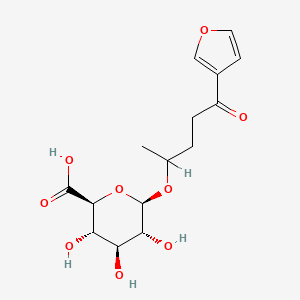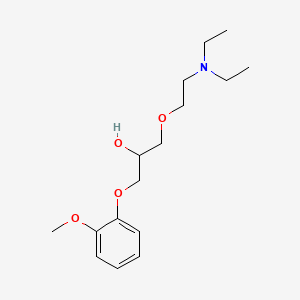
Guafecainol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guafecainol is a chemical compound with the molecular formula C16H27NO4 . It is known for its potential use as an antiarrhythmic drug, although it has never been marketed . The compound is characterized by its complex structure, which includes a diethylamino group, an ethoxy group, and a methoxyphenoxy group.
Preparation Methods
The synthesis of guafecainol involves several steps. One common method includes the reaction of 2-(diethylamino)ethanol with 2-methoxyphenol in the presence of a base to form the intermediate compound. This intermediate is then reacted with epichlorohydrin under controlled conditions to yield this compound . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
Guafecainol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into alcohols or amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced with other nucleophiles. Common reagents used in these reactions include like potassium permanganate, like lithium aluminum hydride, and like sodium azide.
Scientific Research Applications
Guafecainol has several scientific research applications:
Chemistry: It is used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: this compound is investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Although not marketed, this compound’s antiarrhythmic properties make it a subject of interest in cardiovascular research.
Industry: It is used in the development of new materials and as a reference compound in quality control
Mechanism of Action
The mechanism of action of guafecainol involves its interaction with adrenergic receptors . It acts as an agonist at the alpha-2A adrenergic receptor , which leads to a decrease in sympathetic nervous system activity. This action helps in stabilizing heart rhythms and reducing blood pressure .
Comparison with Similar Compounds
Guafecainol can be compared with other antiarrhythmic drugs such as guanfacine and clonidine . While guanfacine and clonidine are also alpha-2 adrenergic receptor agonists, this compound’s unique structure provides different pharmacokinetic properties and potential therapeutic effects. Similar compounds include:
Guanfacine: Used for treating ADHD and hypertension.
Clonidine: Used for treating hypertension and certain pain conditions
Properties
CAS No. |
36199-78-7 |
|---|---|
Molecular Formula |
C16H27NO4 |
Molecular Weight |
297.39 g/mol |
IUPAC Name |
1-[2-(diethylamino)ethoxy]-3-(2-methoxyphenoxy)propan-2-ol |
InChI |
InChI=1S/C16H27NO4/c1-4-17(5-2)10-11-20-12-14(18)13-21-16-9-7-6-8-15(16)19-3/h6-9,14,18H,4-5,10-13H2,1-3H3 |
InChI Key |
DHCZIHSQOICDAY-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOCC(COC1=CC=CC=C1OC)O |
Canonical SMILES |
CCN(CC)CCOCC(COC1=CC=CC=C1OC)O |
Synonyms |
ufacaine brufacaine hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



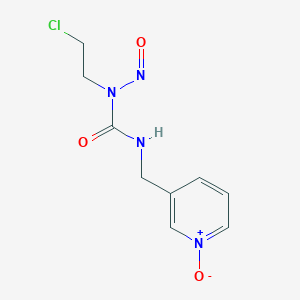
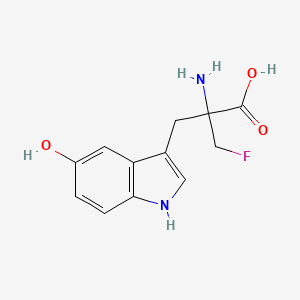

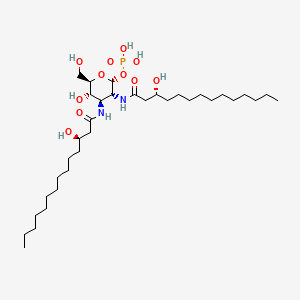
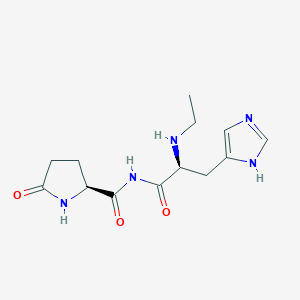

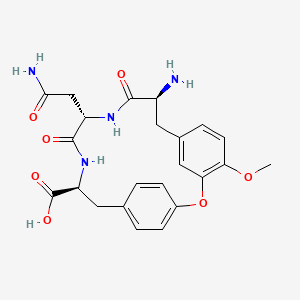
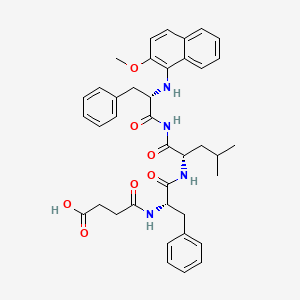
![4-[(3s,3Ar,5ar,6s,9as,9br)-3-hydroxy-3a,6-dimethyldodecahydro-1h-cyclopenta[a]naphthalen-6-yl]butan-2-one](/img/structure/B1210462.png)
